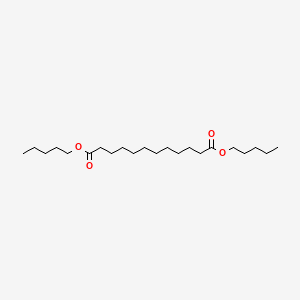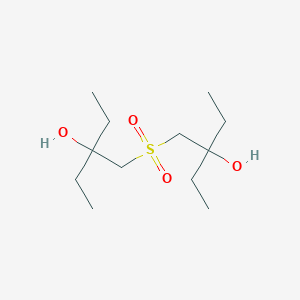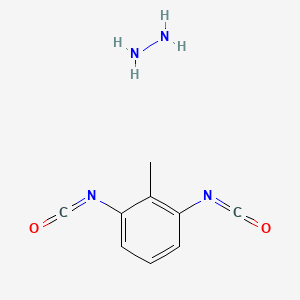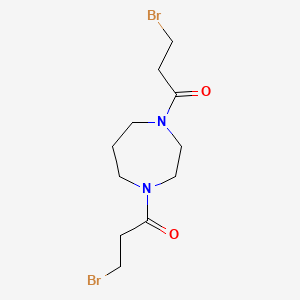
4-(3-Acetamidophenoxy)-3-amino-5-sulfamoylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Acetamidophenoxy)-3-amino-5-sulfamoylbenzoic acid is a complex organic compound with a multifaceted structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Acetamidophenoxy)-3-amino-5-sulfamoylbenzoic acid typically involves multiple steps. One common method starts with the reaction of N-(3-hydroxyphenyl)acetamide with ethyl bromoacetate in the presence of potassium carbonate (K2CO3) in acetonitrile (MeCN) at 80°C . This reaction forms an intermediate, which is then further reacted with other reagents to produce the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar multi-step synthetic routes are employed, with optimizations for scale, yield, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Acetamidophenoxy)-3-amino-5-sulfamoylbenzoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Aplicaciones Científicas De Investigación
4-(3-Acetamidophenoxy)-3-amino-5-sulfamoylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: It may be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(3-Acetamidophenoxy)-3-amino-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- 4-(3-Acetamidophenoxy)phthalic Acid
- Other phenoxy acetamide derivatives
Uniqueness
4-(3-Acetamidophenoxy)-3-amino-5-sulfamoylbenzoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for scientific research and industrial applications.
Propiedades
Número CAS |
53136-74-6 |
|---|---|
Fórmula molecular |
C15H15N3O6S |
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
4-(3-acetamidophenoxy)-3-amino-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C15H15N3O6S/c1-8(19)18-10-3-2-4-11(7-10)24-14-12(16)5-9(15(20)21)6-13(14)25(17,22)23/h2-7H,16H2,1H3,(H,18,19)(H,20,21)(H2,17,22,23) |
Clave InChI |
QIMSCWIWHIKNKX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=CC=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1H-Pyrrolo[1,2-A][1,3]diazepine](/img/structure/B14655300.png)



![1,1'-[(3-Methylphenyl)methylene]dipiperidine](/img/structure/B14655334.png)


